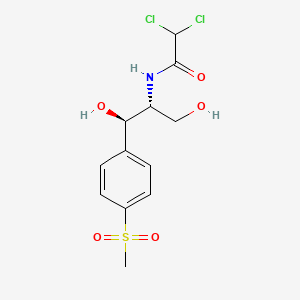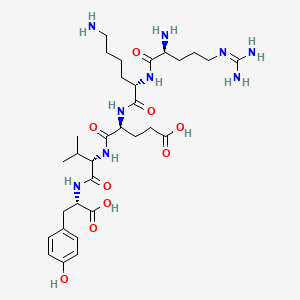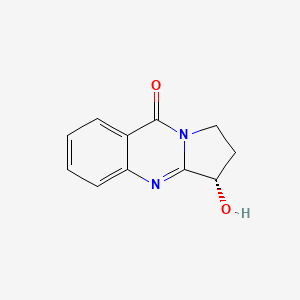
Thiamphenicol
Overview
Description
Thiamphenicol is a broad-spectrum antibiotic that belongs to the amphenicol class of antibiotics. It is a methyl-sulfonyl analogue of chloramphenicol and is known for its potent antibacterial activity. This compound is used in both human and veterinary medicine, particularly in countries like China, Morocco, and Italy. Unlike chloramphenicol, this compound has not been associated with aplastic anemia, making it a safer alternative for certain applications .
Scientific Research Applications
Thiamphenicol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential antibacterial activity.
Biology: It is used in studies involving bacterial protein synthesis and ribosomal function.
Medicine: this compound is used to treat respiratory infections, bacterial prostatitis, and venereal diseases.
Industry: This compound is used in veterinary medicine to treat infections in livestock and aquaculture.
Mechanism of Action
Thiamphenicol exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the transpeptidation reaction, which is essential for protein synthesis. By blocking protein synthesis, this compound effectively inhibits bacterial growth and replication .
Future Directions
There are several topics that have been addressed as highly relevant for the establishment of maximum residue limits (MRLs) for Thiamphenicol . Further studies are recommended to supply more diverse and complete data related to the requirements for calculation of the Feed Antimicrobial Resistance Selection Concentration (FARSC) .
Biochemical Analysis
Biochemical Properties
Thiamphenicol interacts with various enzymes, proteins, and other biomolecules. It acts by binding to the 23S sub-unit of the 50S ribosome, inhibiting protein synthesis . This interaction is crucial for its role in biochemical reactions .
Cellular Effects
This compound has a broad-spectrum inhibitory effect on both gram-positive and gram-negative bacteria . It can be removed by certain bacterial strains, such as Aeromonas hydrophila HS01, in a living cell-dependent manner . The removal efficiency can be greatly affected by the growth condition .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. A novel oxidase gene, cmO, was identified and confirmed biochemically to catalyze the resistance process through the oxidative inactivation at the side chain C-3’ position of chloramphenicol and this compound .
Temporal Effects in Laboratory Settings
This compound dissipated rapidly in compost, with half-life values of 5.1 and 1.6 days, respectively . Its removal efficiency can be greatly affected by the growth condition .
Dosage Effects in Animal Models
This compound is not readily metabolized in cattle, poultry, sheep, or humans, but is predominantly excreted unchanged . In pigs and rats, the drug is excreted both as parent drug and as this compound glucuronate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is not an optimal substrate for the hepatic microsomal enzyme glucuronyl transferase, and therefore more than 95% of the administered dose is excreted unchanged in laboratory animals .
Transport and Distribution
This compound is highly lipid soluble . It is used in many countries as a veterinary antibiotic, but is available in China, Morocco, and Italy for use in humans .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its lipid solubility and its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes to inhibit protein synthesis .
Preparation Methods
Thiamphenicol can be synthesized through various methods. One common synthetic route involves the hydrolysis of D-threo-2-(dichloromethyl)-4,5-dihydro-4-oxazole methyl alcohol. The reaction is carried out in an aqueous solution of isopropanol, with sodium acetate as the alkaline agent. The mixture is refluxed at 85°C for four hours, followed by distillation under reduced pressure to obtain the crude product, which is then purified .
Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. For instance, the use of D-threo-2-(dichloromethyl)-4,5-dihydro-4-oxazole methyl alcohol as a starting material has been improved to reduce production costs significantly .
Chemical Reactions Analysis
Thiamphenicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Thiamphenicol is often compared to chloramphenicol and florfenicol, which are also amphenicol antibiotics:
Chloramphenicol: this compound is a methyl-sulfonyl analogue of chloramphenicol.
Florfenicol: Florfenicol is a fluorinated derivative of this compound.
This compound’s unique properties, such as its higher potency and safety profile, make it a valuable antibiotic in both human and veterinary medicine.
properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021338 | |
| Record name | Thiamphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15318-45-3, 847-25-6 | |
| Record name | Thiamphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racephenicol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiamphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiamphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RACEPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)